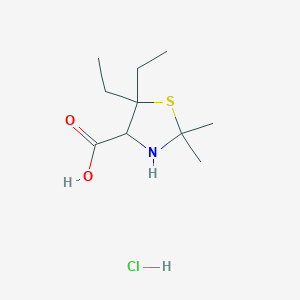
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride typically involves the reaction of 2,2-dimethylthiazolidine with diethyl malonate under acidic conditions. The reaction is carried out in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve high efficiency and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to form stable complexes with metal ions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: A penicillamine analogue used in the treatment of arthritis and metal poisoning.
5,5-Dimethylthiazolidine-4-carboxylic acid: An organonitrogen compound related to alpha-amino acids.
Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride: Used in organic synthesis and as a chemical intermediate.
Uniqueness
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
63035-34-7 |
|---|---|
Molecular Formula |
C10H20ClNO2S |
Molecular Weight |
253.79 g/mol |
IUPAC Name |
5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |
InChI Key |
AMTLZXBNBFBZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(S1)(C)C)C(=O)O)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


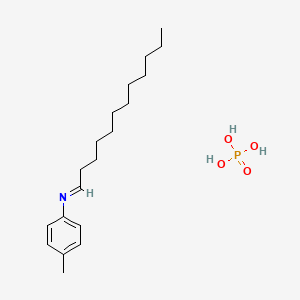
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
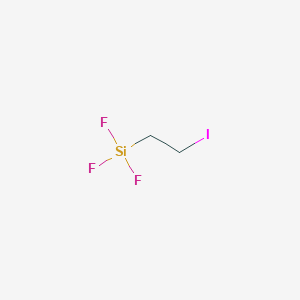
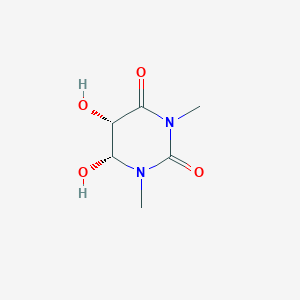
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
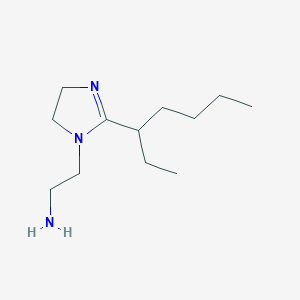
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)


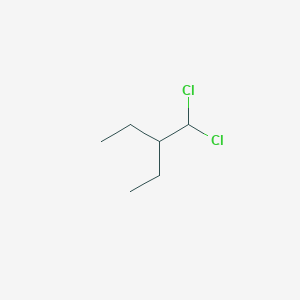

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)

